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Compound of Interest

Compound Name: BOC-acetamide
CAS No.: 42998-54-9
Cat. No.: B8202382
Get Quote
. J

Structural Insights, Synthesis, and Applications in
Drug Development
Executive Summary & Nomenclature Clarification

In the landscape of pharmaceutical intermediates, CAS 42998-54-9 is frequently cataloged by
chemical vendors under the trivial (and structurally misleading) synonym "BOC-acetamide” [1].
However, from a rigorous IUPAC standpoint, this molecule is tert-butyl 3-amino-3-
oxopropanoate (also known as mono-tert-butyl malonamate).

Unlike a simple acetamide with a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen
(which would be tert-butyl acetylcarbamate), CAS 42998-54-9 is a bifunctional malonic acid
derivative. It features a highly reactive active methylene group flanked by a tert-butyl ester and
a primary amide. This unique structural motif makes it an indispensable C2-building block in the
synthesis of peptidomimetics, nitrogenous heterocycles, and complex active pharmaceutical
ingredients (APIs).
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Understanding the physicochemical boundaries of tert-butyl 3-amino-3-oxopropanoate is

critical for optimizing reaction conditions, particularly regarding solvent selection and partition

coefficients during aqueous workups. The bulky tert-butyl group provides significant steric

shielding, which minimizes unwanted nucleophilic attack at the ester carbonyl [2].

Property

Value

Computational /
Experimental Source

IUPAC Name

tert-butyl 3-amino-3-

oxopropanoate

PubChem CID 11829722 [1]

Common Vendor Synonym

BOC-acetamide

ChemScene CS-0369601 [2]

CAS Registry Number 42998-54-9 EPA DSSTox [1]
Molecular Formula C7H13NO3 PubChem [1]
Molecular Weight 159.18 g/mol PubChem [1]
Topological Polar Surface Area

(TPSA) 69.4 A2 Cactvs 3.4.6.11 [1]
LogP (XLogP3-AA) 0.1 XLogP3 3.0 [1]
Hydrogen Bond Donors 1 PubChem [1]
Hydrogen Bond Acceptors 3 PubChem [1]
Rotatable Bonds 4 PubChem [1]

Mechanistic Role in Organic Synthesis & Drug Design

As a Senior Application Scientist, | emphasize that the true value of CAS 42998-54-9 lies in its

orthogonal reactivity. The molecule presents three distinct sites for functionalization:

e The Active Methylene (C2): With a pKa of approximately 13, the methylene protons are

highly acidic. They can be selectively deprotonated to form a nucleophilic enolate, enabling

alpha-alkylation, arylation, or Knoevenagel condensations.

» The Primary Amide: Capable of participating in cyclization reactions with 1,3-dicarbonyls or

alpha,beta-unsaturated systems to yield pyrimidines and pyridones—core scaffolds in kinase
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inhibitors.

o The tert-Butyl Ester: Acts as a masked carboxylic acid. It is completely stable to basic
conditions (allowing for robust enolate chemistry) but is rapidly cleaved under mild acidic
conditions (e.g., TFA).

tert-Butyl 3-amino-3-oxopropanoate

(CAS: 42998-54-9)

Enolate Chemistry | Piperidine/AcOH Thermal/Base
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Diagram 1: Divergent synthetic pathways and structural utility of CAS 42998-54-9.

Experimental Workflows & Protocols

The following self-validating protocols are designed to maximize yield while suppressing
competing side reactions (such as N-alkylation).

Protocol 1: Regioselective Alpha-Alkylation

Causality & Expert Insight: The choice of base is the most critical parameter here. While
Sodium Hydride (NaH) is a strong base, it risks deprotonating the primary amide (pKa ~15-17)
if used in excess, leading to N-alkylation. To thermodynamically drive C-alkylation via a "soft"
enolate, Cesium Carbonate (Cs2CO3) in Acetonitrile (MeCN) is the superior choice. The large
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ionic radius of the Cesium cation coordinates poorly with the enolate oxygen, leaving the
carbon center highly nucleophilic.

Step-by-Step Methodology:

e Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (10
mmol, 1.59 g) of tert-butyl 3-amino-3-oxopropanoate in 30 mL of anhydrous Acetonitrile.

o Base Addition: Add 1.5 equivalents (15 mmol, 4.88 g) of anhydrous Cesium Carbonate
(Cs2CO03). Stir the suspension at room temperature for 30 minutes to ensure complete
enolate formation.

» Electrophile Addition: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl
bromide) over 10 minutes.

» Reaction Monitoring: Heat the reaction to 60°C and monitor via TLC or LC-MS. The bulky
tert-butyl group will sterically hinder over-alkylation (dialkylation), ensuring a high yield of the
mono-alkylated product.

o Workup: Once complete (typically 4-6 hours), cool to room temperature, filter through a
Celite pad to remove cesium salts, and concentrate the filtrate under reduced pressure.
Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Orthogonal Deprotection and Decarboxylation

Causality & Expert Insight: The tert-butyl ester is impervious to nucleophilic attack and basic
hydrolysis but undergoes rapid E1 elimination in the presence of strong acids [3]. Treatment
with Trifluoroacetic Acid (TFA) yields a transient malonamic acid. Because 1,3-dicarbonyl
systems with a free carboxylic acid are thermally unstable, warming the intermediate drives the
loss of CO2 gas, yielding a substituted acetamide. This is a classic, self-driving thermodynamic
sink.

Step-by-Step Methodology:

» Cleavage: Dissolve the alkylated malonamate (from Protocol 1) in a 1:1 mixture of
anhydrous Dichloromethane (DCM) and TFA (0.1 M concentration).
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 Stirring: Stir at room temperature for 2 hours. Monitor the disappearance of the tert-butyl
group via 1H-NMR (loss of the strong 9H singlet at ~1.4 ppm).

o Decarboxylation: Concentrate the mixture to dryness to remove volatile TFA and DCM.
Redissolve the crude malonamic acid intermediate in Toluene.

e Thermal Shift: Reflux the toluene solution (110°C) for 3 hours. The evolution of CO2 gas will
be visible.

« |solation: Cool the reaction, wash with saturated agueous NaHCO3 to remove any unreacted
acid, dry over MgS0O4, and concentrate to yield the pure substituted acetamide.

1. Deprotonation Soft Enolate 2. Alkylation 3. Ester Cleavage Malonamic Acid 4. Decarboxylation Substituted Acetamide
(Cs2CO03, MeCN) (R-X, 60°C) (TFAIDCM, RT) (Toluene, 110°C) Target
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Diagram 2: Logical workflow for the orthogonal deprotection and decarboxylation of CAS
42998-54-9.

Conclusion

While commonly misnamed as BOC-acetamide, tert-butyl 3-amino-3-oxopropanoate (CAS
42998-54-9) is a highly sophisticated malonamate building block. By leveraging the differential
pKa of its functional groups and the orthogonal acid-lability of its tert-butyl ester, drug
development professionals can construct complex, sterically hindered amides and heterocycles
with exceptional regiocontrol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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